molecular formula C15H24O2Si B12526092 ({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane CAS No. 714271-40-6

({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane

Cat. No.: B12526092
CAS No.: 714271-40-6
M. Wt: 264.43 g/mol
InChI Key: OBWANTXWWDJBGC-UHFFFAOYSA-N
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Description

({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane is a silyl enol ether characterized by a cyclohexenyloxy backbone functionalized with a trimethylsilyl group and a furan-3-yl ethyl substituent. The compound combines the electronic effects of the furan ring with the steric and stabilizing properties of the trimethylsilyl group. Its structure enables applications in organic synthesis, particularly as a reactive intermediate in conjugate additions or as a protecting group for carbonyl derivatives.

Properties

CAS No.

714271-40-6

Molecular Formula

C15H24O2Si

Molecular Weight

264.43 g/mol

IUPAC Name

[3-[2-(furan-3-yl)ethyl]cyclohexen-1-yl]oxy-trimethylsilane

InChI

InChI=1S/C15H24O2Si/c1-18(2,3)17-15-6-4-5-13(11-15)7-8-14-9-10-16-12-14/h9-13H,4-8H2,1-3H3

InChI Key

OBWANTXWWDJBGC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC(CCC1)CCC2=COC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane typically involves the reaction of 3-(2-(furan-3-yl)ethyl)cyclohex-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

3-(2-(furan-3-yl)ethyl)cyclohex-1-en-1-ol+trimethylsilyl chloride(3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yloxy)(trimethyl)silane+HCl\text{3-(2-(furan-3-yl)ethyl)cyclohex-1-en-1-ol} + \text{trimethylsilyl chloride} \rightarrow \text{({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane} + \text{HCl} 3-(2-(furan-3-yl)ethyl)cyclohex-1-en-1-ol+trimethylsilyl chloride→(3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yloxy)(trimethyl)silane+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane: undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyclohexene ring can be reduced to cyclohexane derivatives.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as or are commonly used.

    Reduction: Catalysts like (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Nucleophiles such as or can be used to replace the trimethylsilyl group.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action of ({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Silyl Groups

  • Tripropylsilyl Derivatives : Compounds like ((3-(4-methylpent-3-en-1-yl)cyclohex-1-en-1-yl)oxy)tripropylsilane () feature bulkier tripropylsilyl groups, which enhance lipophilicity and steric shielding compared to trimethylsilyl. This reduces hydrolysis susceptibility but may slow reaction kinetics in nucleophilic substitutions. Yields for tripropylsilyl analogues range from 75–86% under Ni-catalyzed conditions, suggesting efficient synthesis pathways .
  • Triethylsilyl Triflates : 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate () incorporates a triflate leaving group, enabling cyclohexyne generation. The triethylsilyl group offers intermediate steric bulk, balancing stability and reactivity. In contrast, the trimethylsilyl group in the target compound may exhibit faster desilylation under acidic or nucleophilic conditions .

Physical and Spectroscopic Properties

  • ¹H NMR Signatures : Trimethylsilyl groups in the target compound produce a distinct singlet at δ 0.1–0.3 ppm. The furan protons resonate at δ 6.3–7.8 ppm, differing from chloroethyl (δ ~3.7 ppm) or alkenyl (δ 5.0–5.5 ppm) substituents in analogues .
  • Thermal Stability : Trimethylsilyl ethers are less hydrolytically stable than triisopropylsilyl (TIPS) derivatives but more reactive in desilylation reactions. The furan ring’s electron-rich nature may increase susceptibility to oxidative degradation compared to aliphatic substituents .

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